molecular formula C26H26N4O4S B2394791 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 954695-94-4

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2394791
CAS RN: 954695-94-4
M. Wt: 490.58
InChI Key: FOHUSRADOIFVHT-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Research has identified various aromatic sulfonamide inhibitors, including compounds similar to the specified chemical, which have been prepared and assayed as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar half-maximal inhibitory concentration (IC50) values, indicating potent inhibitory activity against specific isoenzymes, including hCA I, II, IV, and XII. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer due to their enzyme inhibition capabilities (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

Another area of research focuses on the synthesis and evaluation of compounds for anticancer activity. For example, derivatives of 1,3,4-oxadiazole, structurally similar to the chemical , have been designed, synthesized, and evaluated against various cancer cell lines. These studies indicate that certain derivatives exhibit moderate to excellent anticancer activities compared to reference drugs, highlighting the potential of such compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Development of Fluorescent Reagents

The compound's structural features, particularly its 1,3,4-oxadiazole core, align with research on developing new fluorescent reagents for biological applications. For instance, fluorogenic reagents based on the benzoxadiazole structure have been synthesized for tagging thiols in high-performance liquid chromatography, indicating the utility of such compounds in analytical chemistry and diagnostic assays (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).

Synthesis of Polyamides and Block Copolymers

Research into the synthesis of well-defined aromatic polyamides and block copolymers containing aramide with low polydispersity demonstrates the chemical's relevance in materials science. These polymers, synthesized from compounds bearing structural resemblance to the specified chemical, exhibit promising physical properties for applications in creating new materials with specialized functions (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-18-9-10-22(19(2)15-18)16-24-28-29-26(34-24)27-25(31)21-11-13-23(14-12-21)35(32,33)30(3)17-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3,(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHUSRADOIFVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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